![molecular formula C13H21N3O2 B12636244 N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide CAS No. 919997-19-6](/img/structure/B12636244.png)
N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide is a chemical compound with a complex structure that includes both hydroxy and amino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide typically involves multiple steps. One common method includes the reaction of N-methyl-3-phenyl-3-hydroxypropylamine with beta-alanine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or activator.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-3-phenyl-3-hydroxypropylamine: Shares a similar structure but lacks the beta-alanine moiety.
Beta-alanine derivatives: Compounds that include the beta-alanine structure but differ in other functional groups.
Uniqueness
N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide is unique due to its combination of hydroxy, amino, and beta-alanine functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
919997-19-6 |
---|---|
Molekularformel |
C13H21N3O2 |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
N-hydroxy-3-[3-(N-methylanilino)propylamino]propanamide |
InChI |
InChI=1S/C13H21N3O2/c1-16(12-6-3-2-4-7-12)11-5-9-14-10-8-13(17)15-18/h2-4,6-7,14,18H,5,8-11H2,1H3,(H,15,17) |
InChI-Schlüssel |
XGFKZDNBMDXJAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCNCCC(=O)NO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.